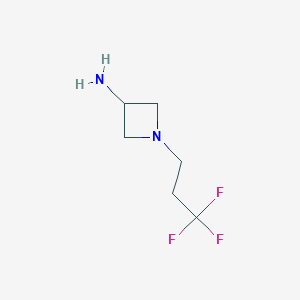

1-(3,3,3-trifluoropropyl)azetidin-3-amine

Description

Significance of the Azetidine (B1206935) Scaffold in Heterocyclic Chemistry and Design Strategies

Saturated heterocycles are fundamental components in the design of therapeutic agents. Among them, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention from medicinal chemists. nih.gov

The azetidine scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry. chemrxiv.org Despite the inherent ring strain that makes their synthesis challenging, significant progress has been made in developing feasible synthetic routes. nih.govrsc.orgub.bw This has led to their incorporation into a diverse range of pharmacologically active compounds, including antibiotics, kinase inhibitors, and treatments for central nervous system disorders. nih.govchemrxiv.orgfrontiersin.org The popularity of azetidines stems from their ability to serve as conformationally-restricted analogues of more flexible acyclic or larger ring systems, such as piperidines. enamine.netrsc.org This structural feature is highly desirable in drug design as it can lead to improved pharmacokinetic or toxicity profiles. chemrxiv.org Azetidines are more stable than their three-membered aziridine (B145994) counterparts, allowing for easier handling and selective functionalization under appropriate conditions. rsc.orgrsc.org

A key advantage of incorporating an azetidine ring is the introduction of conformational rigidity into a molecule. enamine.net This rigidity limits the number of accessible conformations, which can decrease the entropic penalty of binding to a biological target and potentially lead to higher affinity. enamine.net The four-membered azetidine ring is not planar and adopts a puckered conformation. nih.govresearchgate.net This puckering can be influenced by substituents on the ring. researchgate.net For instance, computational studies have shown that the presence and nature of a substituent, such as a fluorine atom, can influence the preferred ring pucker. researchgate.net This conformational constraint is a powerful tool in drug design, allowing for precise spatial orientation of functional groups. In the context of peptides, the inclusion of a 3-aminoazetidine unit has been shown to encourage specific turn structures and can improve stability against proteases. researchgate.netnih.gov

The Role of the Trifluoropropyl Moiety in Molecular Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the properties of a lead compound. nih.govhovione.com The trifluoromethyl (-CF3) group, and by extension the trifluoropropyl group, is one of the most commonly used fluorinated moieties in pharmaceuticals. mdpi.com

The strategic incorporation of fluorine or fluorine-containing groups can profoundly alter a molecule's physicochemical and biological properties. nih.govbeilstein-journals.org Fluorine is the most electronegative element, and its small atomic radius allows it to replace hydrogen without causing significant steric changes. nih.govacs.org The carbon-fluorine (C-F) bond is exceptionally strong, which often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comacs.org

Furthermore, fluorinated groups like the trifluoromethyl (-CF3) group can significantly impact a molecule's lipophilicity, electronic character, and binding interactions. hovione.commdpi.com The -CF3 group is highly lipophilic and can enhance a molecule's ability to cross cell membranes. mdpi.com Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding. mdpi.com These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles, making fluorination a key tactic in modern drug discovery. nih.govnih.gov

Positioning of 1-(3,3,3-trifluoropropyl)azetidin-3-amine in Current Research Landscape

The compound this compound is a bifunctional building block that combines the desirable features of both the azetidine core and a fluorinated side chain. While extensive research on this specific molecule is not widely published, its constituent parts place it at the intersection of several key areas in contemporary medicinal chemistry.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11F3N2 | uni.lu |

| Molecular Weight | 168.16 g/mol | bldpharm.com |

| Monoisotopic Mass | 168.08743 Da | uni.lu |

| InChIKey | SLAOJCJLHUAWQS-UHFFFAOYSA-N | uni.lu |

The rationale for investigating this compound is compelling. It provides a synthetically accessible scaffold that marries the conformational rigidity and favorable vector orientation of the 3-aminoazetidine moiety with the metabolic stability and modified electronics conferred by the trifluoropropyl group. The primary amine offers a convenient handle for further chemical elaboration, allowing for its incorporation into larger, more complex molecules. Researchers can leverage this building block to systematically explore the chemical space around a lead compound, seeking to optimize its drug-like properties. The combination of a privileged heterocyclic core with a property-enhancing fluorinated tail makes this compound a highly attractive tool for developing next-generation therapeutic agents.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Azetidine |

| Piperidine (B6355638) |

| Aziridine |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3,3-trifluoropropyl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)1-2-11-3-5(10)4-11/h5H,1-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAOJCJLHUAWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 1 3,3,3 Trifluoropropyl Azetidin 3 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the deduction of the molecular skeleton and stereochemistry.

The proton on the C3 carbon, adjacent to the amine group, would also present a distinct signal, with its chemical shift influenced by the nitrogen atom. The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift and broadness of which can be affected by solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. libretexts.org

The protons of the 3,3,3-trifluoropropyl group would exhibit characteristic signals. The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) would likely be a triplet, coupled to the adjacent methylene group. The methylene group adjacent to the trifluoromethyl group (CH₂-CF₃) would be expected to show a more complex splitting pattern, appearing as a quartet of triplets due to coupling with both the adjacent three fluorine atoms and the two protons of the neighboring methylene group. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for 1-(3,3,3-trifluoropropyl)azetidin-3-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Azetidine (B1206935) CH₂ (C2, C4) | 2.5 - 3.5 | m |

| Azetidine CH (C3) | 3.0 - 4.0 | m |

| NH₂ | 1.5 - 3.0 | br s |

| N-CH₂-CH₂ | 2.5 - 3.0 | t |

| N-CH₂-CH₂-CF₃ | 2.0 - 2.5 | qt |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe six distinct carbon signals. The carbons of the azetidine ring (C2, C3, and C4) would appear in the aliphatic region, with their chemical shifts influenced by the nitrogen atom. ipb.pt The C3 carbon, bonded to the amine group, would likely be the most downfield of the ring carbons.

The carbons of the trifluoropropyl side chain would also be distinguishable. The carbon of the trifluoromethyl group (-CF₃) would be a quartet due to coupling with the three fluorine atoms. The adjacent methylene carbon (-CH₂-CF₃) would also exhibit splitting due to coupling with fluorine. The methylene carbon attached to the nitrogen (N-CH₂) would appear further downfield due to the deshielding effect of the nitrogen.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| Azetidine C2, C4 | 45 - 55 | - |

| Azetidine C3 | 40 - 50 | - |

| N-CH₂-CH₂ | 50 - 60 | - |

| N-CH₂-CH₂-CF₃ | 30 - 40 | q |

| CF₃ | 120 - 130 | q |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which makes it very sensitive to the local electronic environment. researchgate.net For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal would likely be a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aliphatic chain.

¹⁵N NMR, while less sensitive, can provide valuable information about the nitrogen environments. Two distinct signals would be expected: one for the azetidine ring nitrogen and one for the primary amine nitrogen. The chemical shifts would be indicative of their respective bonding and electronic environments. ipb.pt

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is instrumental in piecing together the molecular fragments. For instance, correlations between the protons of the N-CH₂ group and the carbons of the azetidine ring would confirm the attachment of the trifluoropropyl group to the ring nitrogen.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of substituted azetidine rings in analogs, though for the parent amine, it would primarily confirm through-space connectivities consistent with the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₆H₁₁F₃N₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. Predicted HRMS data for the protonated molecule [M+H]⁺ would be approximately 169.0947. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, tertiary amine (within the azetidine ring), trifluoromethyl group, and aliphatic C-H bonds.

The primary amine (-NH₂) group gives rise to several characteristic absorptions. Typically, primary amines exhibit two N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. wpmucdn.comlibretexts.orgorgchemboulder.com Another key indicator is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The trifluoromethyl (-CF₃) group is characterized by strong absorption bands due to C-F stretching vibrations, typically found in the 1350-1100 cm⁻¹ region. The presence of multiple fluorine atoms results in intense and often complex absorption patterns.

The azetidine ring contains a tertiary amine and aliphatic C-H bonds. The C-N stretching vibration of the tertiary amine within the aliphatic ring structure typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com The C-H stretching vibrations of the methylene groups in the propyl chain and the azetidine ring are expected in the 3000-2850 cm⁻¹ region.

A representative table of the expected IR absorption bands for this compound is provided below.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450-3350 | N-H asymmetric stretch | Primary Amine (-NH₂) | Medium-Weak |

| 3350-3250 | N-H symmetric stretch | Primary Amine (-NH₂) | Medium-Weak |

| 2960-2850 | C-H stretch | Alkane (-CH₂-) | Medium-Strong |

| 1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | Medium |

| 1470-1430 | C-H bend (scissoring) | Alkane (-CH₂-) | Medium |

| 1350-1100 | C-F stretch | Trifluoromethyl (-CF₃) | Strong |

| 1250-1020 | C-N stretch | Aliphatic Amine | Medium |

| 910-665 | N-H wag | Primary Amine (-NH₂) | Strong, Broad |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While a specific crystal structure for this compound is not widely available in published literature, analysis of related azetidine derivatives provides insight into the expected structural features. nih.govresearchgate.net X-ray diffraction studies on substituted azetidines reveal that the four-membered ring is not planar but puckered. The degree of puckering and the preferred conformation (e.g., envelope or twisted) are influenced by the nature and orientation of the substituents on the ring.

In the case of this compound, a crystal structure would precisely define:

The geometry of the azetidine ring, including the puckering angle.

The orientation of the exocyclic primary amine at the C3 position (axial or equatorial with respect to the ring's puckering).

The conformation of the N-trifluoropropyl substituent.

Intermolecular interactions, such as hydrogen bonding involving the primary amine, which dictate the crystal packing arrangement.

The table below illustrates the type of crystallographic data that would be obtained from an X-ray analysis of an analog, such as a salt of an azetidine derivative.

Interactive Data Table: Representative Crystallographic Data for an Azetidine Analog

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 12.1 | Unit cell dimension. |

| c (Å) | 9.8 | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 105.5 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 970 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Such data is crucial for understanding the structure-activity relationships of azetidine-based compounds in various applications. The precise spatial arrangement of the amine and trifluoropropyl groups, as determined by X-ray crystallography, governs how the molecule interacts with its biological targets.

Computational Chemistry and Theoretical Investigations of 1 3,3,3 Trifluoropropyl Azetidin 3 Amine Systems

Prediction of Synthetic Feasibility and Reaction Outcomes

Computational tools are increasingly being used to predict the feasibility of synthetic routes. By analyzing known chemical reactions and applying machine learning algorithms, these tools can suggest potential synthetic pathways for a target molecule and estimate their likelihood of success. This can save significant time and resources in the laboratory by prioritizing more promising synthetic strategies. For 1-(3,3,3-trifluoropropyl)azetidin-3-amine, such predictive models could help in designing efficient and high-yielding synthetic protocols.

Computational Investigations of Stereoselectivity Mechanisms

The stereochemical outcome of synthetic routes leading to substituted azetidines, including this compound, is of paramount importance, as different stereoisomers can exhibit distinct biological activities and physical properties. While specific computational studies on the stereoselectivity mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for predicting and understanding stereochemical control in the synthesis of related azetidine (B1206935) systems. These investigations typically employ quantum mechanical calculations, with Density Functional Theory (DFT) being a prominent method, to elucidate the underlying factors governing stereoselectivity.

Theoretical studies into the stereoselectivity of azetidine synthesis often focus on the transition states of key bond-forming or stereocenter-defining steps. By calculating the activation energies (ΔG‡) for the formation of different diastereomers or enantiomers, researchers can predict the kinetic product distribution. A lower activation energy for a transition state leading to one stereoisomer suggests that this isomer will be formed preferentially.

For instance, in the context of catalyzed reactions, computational models can reveal the intricate interactions between the substrate, the catalyst, and any reagents. These models can demonstrate how a chiral catalyst creates a specific three-dimensional environment that favors the approach of reactants from a particular direction, thereby inducing stereoselectivity. The analysis of non-covalent interactions, such as hydrogen bonds and steric repulsion, within the transition state assembly is crucial for understanding the origins of enantioselectivity.

Illustrative Theoretical Models for Azetidine Formation

To illustrate how computational chemistry is applied to understand stereoselectivity, consider a hypothetical catalyzed ring-closure reaction to form a chiral azetidine derivative. DFT calculations could be used to model the transition states for the formation of both the (R) and (S) enantiomers.

Table 1: Hypothetical Calculated Activation Energies for Enantioselective Azetidine Ring Formation

| Transition State | Catalyst System | Calculated ΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (e.e.) |

|---|---|---|---|

| TS-R | Chiral Catalyst A | 15.2 | 95% (S) |

| TS-S | Chiral Catalyst A | 12.8 | |

| TS-R | Chiral Catalyst B | 14.5 | 88% (R) |

| TS-S | Chiral Catalyst B | 16.1 |

Note: The data presented in this table is illustrative and intended to demonstrate the application of computational chemistry. It does not represent experimental or calculated values for the synthesis of this compound.

In this hypothetical example, with Chiral Catalyst A, the transition state leading to the (S)-enantiomer (TS-S) has a significantly lower activation energy than the transition state leading to the (R)-enantiomer (TS-R). This energy difference would lead to a prediction of the (S)-enantiomer being the major product. Conversely, Chiral Catalyst B is predicted to favor the (R)-enantiomer.

Influence of Substituents on Stereoselectivity

Computational studies can also dissect the influence of substituents on the stereochemical outcome. For a molecule like this compound, the bulky and electron-withdrawing nature of the trifluoropropyl group attached to the nitrogen atom would be a key focus of such an investigation. Theoretical models can quantify the steric and electronic effects of this group on the geometry and stability of the transition states.

Table 2: Hypothetical Diastereomeric Ratios as a Function of N-Substituent in Azetidine Synthesis

| N-Substituent | Computational Method | Calculated Energy Difference (ΔΔE) between Diastereomeric Transition States (kcal/mol) | Predicted Diastereomeric Ratio (dr) |

|---|---|---|---|

| Propyl | DFT (B3LYP/6-31G*) | 0.8 | 75:25 |

| 3,3,3-trifluoropropyl | DFT (B3LYP/6-31G*) | 1.5 | 92:8 |

Note: This table contains hypothetical data for illustrative purposes and is not based on published research for the specified compounds.

The hypothetical data in Table 2 suggests that the presence of the trifluoropropyl group could enhance the diastereoselectivity of a reaction compared to a simple propyl group. This could be attributed to more pronounced steric interactions in the transition state, which would create a larger energy difference between the pathways leading to the different diastereomers.

Advanced Applications of Azetidine and Trifluoropropyl Moieties in Chemical Synthesis and Research Tool Development

Azetidines as Building Blocks for Complex Molecular Architectures

Azetidines are valuable building blocks in organic synthesis, primarily due to the inherent ring strain of the four-membered ring. nih.govrsc.org This strain, while rendering the ring more stable and easier to handle than the corresponding three-membered aziridines, provides a driving force for unique reactivity under specific conditions. nih.govrsc.org Their rigid, three-dimensional structure makes them attractive scaffolds for introducing conformational constraints, a desirable feature in drug design that can reduce the entropic penalty of binding to a biological target. nih.gov The ability to functionalize the azetidine (B1206935) ring at multiple positions allows for the creation of a diverse array of molecular architectures, including fused, bridged, and spirocyclic systems. bohrium.com This versatility has established azetidines as key components in the synthesis of complex molecules and in the generation of lead-like libraries for screening. bohrium.comresearchgate.net

The azetidine framework serves as a versatile precursor for the synthesis of a wide range of other heterocyclic compounds. Its ring strain can be harnessed in ring-opening reactions or ring-expansion cascades to generate larger, more complex heterocyclic systems. For example, the intramolecular aminolysis of epoxy amines is a viable strategy for constructing the azetidine ring, which can then serve as a scaffold for further functionalization.

Synthetic chemists have developed numerous methods to access functionalized azetidines, which are then used to build more elaborate structures. wikipedia.org These methods include:

Palladium-catalyzed C–H activation and intramolecular amination. rsc.orgrsc.org

[2+2] photocycloaddition reactions. nih.govnih.gov

Ring contraction of larger rings or ring-opening of bicyclic systems. rsc.orgnih.gov

Direct alkylation of 1-azabicyclo[1.1.0]butane (ABB). wikipedia.org

Once formed, these functionalized azetidines can be transformed into fused-polycyclic azetidines through cycloaddition reactions or used as intermediates to access other heterocycles. hovione.com The synthesis of densely functionalized azetidine rings has enabled access to a wide variety of fused, bridged, and spirocyclic systems, demonstrating their utility as versatile building blocks. bohrium.com

| Synthetic Method | Description | Key Features | Reference |

|---|---|---|---|

| Intramolecular C-H Amination | Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination to form the azetidine ring. | Excellent functional group tolerance; allows for the synthesis of highly functionalized azetidines. | rsc.orgwikipedia.org |

| [2+2] Photocycloaddition | Visible-light mediated reaction between an imine and an alkene (aza Paternò-Büchi reaction) to form the azetidine ring. | Provides access to monocyclic azetidines that were previously difficult to synthesize. | nih.govnih.gov |

| Strain-Release Reactions | Ring-opening of strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to form substituted azetidines. | Allows for the introduction of specific substituents, such as a trifluoromethyl group, at the C2 position. | nih.gov |

| Aza-Michael Addition | Addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates to yield functionalized 3-substituted azetidines. | An efficient method for creating new heterocyclic amino acid derivatives containing the azetidine ring. | researchgate.net |

Azetidine-based amino acids (Aze) are increasingly used as proline analogues in peptide chemistry. researchgate.net Their incorporation into peptide chains induces specific conformational constraints, influencing the secondary structure. The four-membered ring of Aze residues forces a peptide to preferentially adopt γ-turn conformations, in contrast to the β-turns often induced by the five-membered ring of proline. This makes 2-alkyl-Aze residues valuable tools for defining the role of γ-turn structures in the bioactive conformation of peptides.

The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small, head-to-tail cyclic peptides. utwente.nlrsc.org The inclusion of this element in a linear peptide precursor can significantly improve the yields of challenging macrocyclization reactions for tetra-, penta-, and hexapeptides. rsc.org Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags like dyes or biotin (B1667282) without altering the core peptide backbone. utwente.nlrsc.org

Synthetic routes to novel azetidine-based amino acids have been developed, for instance, through the asymmetric reduction of unsaturated carboxylic acid precursors. nih.gov These unnatural amino acids can then be incorporated into di- and tripeptides, creating novel architectures for protein engineering and structural studies. nih.gov

Azetidine Derivatives in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis. rsc.org Their rigid, C2-symmetric structures can create a well-defined chiral environment around a metal center, enabling high levels of stereoselectivity in catalytic transformations.

The design of chiral ligands is central to asymmetric catalysis, and azetidines provide a robust and tunable scaffold. Chiral C2-symmetric 2,4-disubstituted azetidines, particularly those with a β-amino alcohol moiety, have been successfully used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. rsc.org

A notable application is the use of 2,4-cis-disubstituted amino azetidines as ligands for copper-catalyzed Henry (nitroaldol) reactions. nih.govlibretexts.org The inherent concave shape of the cis-azetidine ring, when chelated to a metal, creates a rigid platform that can strongly influence the stereochemical outcome of the reaction, leading to high enantiomeric excess (>99% e.e.) for certain substrates. nih.govlibretexts.org Computational studies have revealed that the substituent on the amino group of the azetidine ligand is crucial in determining the final stereochemistry of the product. libretexts.org The development of scalable, three-step methods to produce enantioenriched C2-substituted azetidines using chiral auxiliaries further enhances their accessibility for ligand design. mdpi.com

| Catalytic Reaction | Azetidine Derivative Role | Key Finding | Reference |

|---|---|---|---|

| Henry Reaction | Chiral ligand for copper catalyst | 2,4-cis-disubstituted amino azetidines create a rigid, concave catalytic environment, achieving >99% enantiomeric excess. | nih.govlibretexts.org |

| Addition of Diethylzinc to Aldehydes | Chiral ligand with β-amino alcohol moiety | Successfully synthesized C2-symmetric 2,4-disubstituted azetidines demonstrate effective stereoselective catalytic abilities. | rsc.org |

| Friedel-Crafts Alkylations | Chiral organocatalyst | Azetidine-derived catalysts have been developed to induce asymmetry in Friedel-Crafts reactions. | rsc.org |

| Michael-type Reactions | Chiral organocatalyst | Azetidine-based catalysts are utilized to control stereochemistry in Michael additions. | rsc.org |

Design Principles for Novel Chemical Entities Incorporating Azetidines and Trifluoropropyl Groups

The design of novel chemical entities often involves combining different functional groups and scaffolds to achieve a desired profile of properties. The incorporation of an azetidine ring and a trifluoropropyl group into a molecule like 1-(3,3,3-trifluoropropyl)azetidin-3-amine is a deliberate strategy based on well-established chemical principles.

The azetidine ring is used to:

Introduce conformational rigidity : The strained four-membered ring limits the number of accessible conformations compared to a more flexible acyclic amine or larger rings. nih.gov This pre-organization can be advantageous for binding to a specific target.

Provide a 3D vector for substitution : The non-planar structure of azetidine allows substituents to be placed in defined spatial orientations, enabling fine-tuning of interactions in three dimensions.

Act as a bioisostere : The azetidine motif can serve as a replacement for other cyclic structures like piperidine (B6355638) or pyrrolidine (B122466), or for acyclic fragments, to modulate properties like solubility, lipophilicity, and metabolic stability.

The trifluoromethyl group (and by extension, the trifluoropropyl group) is incorporated to:

Modulate electronic properties : The CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. hovione.combath.ac.uk Placing a trifluoropropyl group on the azetidine nitrogen lowers the basicity (pKa) of the nitrogen atom. nih.govhovione.com This can be crucial for altering a molecule's ionization state at physiological pH, which affects its solubility, permeability, and potential for off-target interactions.

Enhance metabolic stability : The carbon-fluorine bond is exceptionally strong. Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidation by metabolic enzymes, increasing the half-life of a compound. hovione.com

Increase lipophilicity : The CF₃ group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes. bohrium.combath.ac.uk

Structure-activity relationship (SAR) studies in chemical design focus on how modifications to a molecular structure affect its physicochemical and chemical properties, which in turn influence its function. For a molecule containing azetidine and trifluoropropyl groups, SAR studies would investigate how structural changes impact properties relevant to its application as a synthetic building block or research tool.

Key relationships explored in chemical design include:

Conformational Effects : The substitution pattern on the azetidine ring influences its puckering and the orientation of its substituents. The introduction of a bulky or electron-withdrawing group like a trifluoromethyl group can alter the preferred conformation of the ring system. nih.gov For instance, studies on trifluoromethyl-substituted phenyl rings show they tend to be tilted out of plane relative to unsubstituted rings, a principle that can be extrapolated to heterocyclic systems. nih.gov

Reactivity and Stability : The electron-withdrawing nature of the trifluoropropyl group affects the nucleophilicity and basicity of the azetidine nitrogen. This has direct consequences for its reactivity in subsequent synthetic steps. For example, in the context of protecting groups, a trifluoroacetyl group is used to protect amines during nitration because it sufficiently deactivates the nitrogen, yet it can be removed under mild conditions.

Physicochemical Properties : The combination of the polar amine, the semi-rigid azetidine, and the lipophilic trifluoropropyl group creates a molecule with a distinct balance of properties. SAR studies would systematically vary the alkyl chain length (e.g., trifluoromethyl vs. trifluoroethyl vs. trifluoropropyl) or the substitution on the azetidine ring to map out changes in solubility, lipophilicity (LogP), and chromatographic behavior, which are critical for purification and formulation. researchgate.netutwente.nl

By understanding these structure-property relationships, chemists can rationally design new building blocks and reagents with precisely tailored characteristics for applications in synthesis, materials science, and chemical biology.

Impact of Fluorination on Molecular Recognition Elements

The introduction of fluorine into organic molecules, such as in the trifluoropropyl group, profoundly alters their physicochemical properties, which in turn significantly impacts molecular recognition by biological targets like proteins. fu-berlin.de Fluorination is a widely used strategy in medicinal chemistry to fine-tune the characteristics of a molecule to enhance its potency, selectivity, or pharmacokinetic profile. mdpi.com The trifluoromethyl group on the propyl chain of the title compound is a prime example of how fluorination can modulate molecular behavior.

The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds and can alter the acidity of nearby protons, influence molecular conformation, and change the molecule's lipophilicity. mdpi.com These changes can lead to more favorable interactions within a protein's binding pocket. For instance, fluorination can increase a compound's binding affinity by reducing the entropic penalty of binding, as the rigid scaffold of the azetidine ring combined with the conformational effects of the trifluoropropyl group pre-organizes the molecule for its target. enamine.net

While it was once thought that fluorine might participate in hydrogen bonding, molecular dynamics simulations have shown that a fluorinated moiety often does not interact directly with water molecules in a binding pocket. fu-berlin.de Instead, its influence may be more subtle, potentially stabilizing pre-bound intermediate states or altering the local electronic environment to enhance other interactions. fu-berlin.de The impact of fluorination is not always predictable, as it can lead to heterogeneous effects on properties like solubility. mdpi.com Nevertheless, the strategic placement of fluorine, as seen in the trifluoropropyl group, is a key tool for modifying a molecule's interaction with its biological counterparts.

Table 1: Effects of Fluorination on Molecular Properties

| Property | Impact of Fluorination | Rationale |

|---|---|---|

| Lipophilicity | Can increase or decrease | The effect is context-dependent and can alter how a molecule partitions between aqueous and lipid environments. mdpi.com |

| Binding Affinity | Often increases | Can be due to altered electronics, conformation, and reduced entropy upon binding. fu-berlin.deenamine.net |

| Metabolic Stability | Generally increases | The strong C-F bond is resistant to metabolic cleavage by enzymes like Cytochrome P450. |

| Acidity of N-H/C-H | Increases | The strong electron-withdrawing nature of fluorine atoms can make nearby protons more acidic. |

| Permeability | Can be modified | Changes in lipophilicity and interactions with membrane transporters can affect cell permeability. mdpi.com |

Strain-Release Chemistry as a Tool for Diversification and Functionalization

The azetidine ring, a four-membered heterocycle, is characterized by significant ring-strain energy. rsc.org This inherent strain can be harnessed as a powerful driving force in chemical reactions, enabling the synthesis of complex and diverse molecular architectures that would be difficult to access through other means. Strain-release chemistry provides a robust platform for the diversification and functionalization of the azetidine core.

A key strategy involves the use of 1-azabicyclobutane (ABB), a highly strained precursor, which can react with a wide range of nucleophiles. acs.org The opening of the bicyclobutane system releases strain and results in a functionalized azetidine ring. This method allows for the direct and modular installation of various substituents onto the azetidine scaffold. acs.orgchemrxiv.org For example, the addition of organometallic species to in-situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidines. rsc.orgchemrxiv.org These intermediates can then undergo further functionalization, such as N-arylation, in a single pot. rsc.org

This approach is not limited to simple additions. Multicomponent reactions driven by strain-release have been developed to create highly substituted azetidines in a single, rapid sequence. nih.gov By leveraging the ring-opening of azabicyclobutane to drive the equilibrium of a rsc.orgnih.gov-Brook rearrangement, a diverse library of compounds can be accessed by sequentially adding different electrophilic partners. nih.gov This modularity is crucial for exploring chemical space and developing new functional molecules. The ability to rapidly diversify the azetidine core makes strain-release chemistry an invaluable tool in medicinal chemistry and materials science. acs.org

Table 2: Examples of Strain-Release Reactions for Azetidine Functionalization

| Reaction Type | Precursor | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | 1-Azabicyclobutane (ABB) | Organometallic reagents (e.g., Grignards, organolithiums) | 3-substituted azetidines | rsc.orgchemrxiv.org |

| Amination | 1-Azabicyclobutane (ABB) | Amides ("turbo amides") | 3-amino azetidines | acs.org |

| Four-Component Synthesis | Azabicyclo[1.1.0]butyl-lithium | Sequential electrophiles | Highly substituted azetidines | nih.gov |

| Bis-functionalization | 1-Azabicyclobutane (ABB) | Organometallic reagent, then an arylating agent (e.g., for SNAr or Buchwald-Hartwig) | 1,3-disubstituted azetidines | rsc.org |

Development of Azetidine-Containing Synthons for Chemical Libraries

The azetidine ring is considered a valuable scaffold in drug discovery due to its ability to impart conformational rigidity and act as a bioisostere for other common groups, such as phenyl rings. enamine.netacs.org Its three-dimensional structure provides a well-defined orientation for appended functional groups, which can lead to higher binding affinities with biological targets. enamine.net Consequently, the development of versatile azetidine-containing synthons—or building blocks—is a critical endeavor for the creation of diverse chemical libraries aimed at probe and drug discovery. nih.govnih.gov

The synthesis of libraries of azetidine-containing compounds often starts from a densely functionalized core, which can then be diversified through various chemical transformations. nih.govnih.gov For instance, a trisubstituted azetidine synthon can be prepared on a multi-gram scale and subsequently used in reactions to generate a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This diversity-oriented synthesis (DOS) approach allows for the exploration of novel chemical space. nih.gov

A significant focus has been on developing libraries for specific applications, such as targeting the central nervous system (CNS). nih.govnih.gov In this context, physicochemical properties like molecular weight, lipophilicity (LogP/LogD), and polar surface area are carefully managed during the design phase to ensure the resulting molecules have a higher probability of crossing the blood-brain barrier. nih.gov By creating libraries of azetidine-based scaffolds and profiling their properties, researchers can prioritize synthetic pathways that yield lead-like molecules with favorable characteristics. nih.govnih.gov The availability of a wide range of azetidine building blocks from commercial suppliers further accelerates the drug discovery process by enabling rapid synthesis of compound libraries. enamine.net

Table 3: Examples of Azetidine Scaffolds for Library Synthesis

| Scaffold Type | Synthetic Approach | Potential Diversity | Application Focus | Reference |

|---|---|---|---|---|

| Spirocyclic Azetidines | Solid-phase synthesis from a functionalized azetidine core | High-throughput synthesis of thousands of compounds | General drug discovery, CNS targets | nih.govnih.gov |

| Fused Azetidines | Ring-closing metathesis from an N-alkenyl azetidine | Creation of novel bicyclic systems | Exploration of new chemical space | nih.gov |

| Bridged Azetidines | Intramolecular cyclization strategies | Conformationally constrained, rigid structures | Probe and drug discovery | nih.gov |

| 3-Substituted Azetidines | Strain-release functionalization of 1-azabicyclobutane | Modular addition of various functional groups | Lead optimization, fragment-based design | acs.orgchemrxiv.org |

Future Directions and Emerging Research Avenues for 1 3,3,3 Trifluoropropyl Azetidin 3 Amine

Exploration of Novel Synthetic Pathways

While established routes to azetidines exist, the synthesis of highly substituted or enantioenriched derivatives remains a challenge. nih.govmit.edu The development of more efficient and versatile synthetic methodologies is a primary focus of ongoing research. Future exploration is likely to concentrate on several key areas.

One promising avenue is the use of photocatalysis. Light-driven reactions, such as the aza Paternò-Büchi reaction ([2+2] cycloaddition of imines and alkenes), offer a direct and atom-economical approach to the azetidine (B1206935) core. researchgate.net Recent studies have demonstrated that photocatalysts can energize reactants into excited states, enabling reactions that are difficult to achieve under thermal conditions. mit.edu Another area of innovation involves metal-catalyzed reactions. For instance, lanthanide triflates like La(OTf)₃ have been successfully used to catalyze the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines, a method that tolerates various sensitive functional groups. frontiersin.org

Furthermore, methods that provide stereochemical control are highly sought after. The development of scalable routes using chiral auxiliaries, such as tert-butanesulfinamides, has shown success in producing enantioenriched C2-substituted azetidines and could be adapted for 3-substituted systems. acs.org A summary of emerging synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages | Reference |

| Photocatalysis (Aza Paternò-Büchi) | Light-driven [2+2] cycloaddition between an imine and an alkene to form the azetidine ring. | High atom economy; enables otherwise difficult transformations. | mit.eduresearchgate.net |

| Lanthanide-Catalyzed Cyclization | Intramolecular aminolysis of epoxy amines catalyzed by a Lewis acid like La(OTf)₃. | High yields, regioselectivity, and tolerance of sensitive functional groups. | frontiersin.org |

| Chiral Auxiliary-Mediated Synthesis | Use of a removable chiral group to direct the stereochemical outcome of the ring-forming reaction. | Access to specific enantiomers, which is crucial for pharmacological applications. | acs.org |

| Ring Contraction/Expansion | Chemical transformation of larger or smaller heterocyclic rings into the azetidine scaffold. | Access to diverse substitution patterns starting from different precursors. | researchgate.net |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds on a pre-formed azetidine ring. | Step-efficient method to build molecular complexity on the core structure. | researchgate.net |

These advanced synthetic methods promise to provide more efficient and diverse access to derivatives of 1-(3,3,3-trifluoropropyl)azetidin-3-amine, facilitating broader exploration of its potential.

Advanced Computational Approaches for Rational Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For azetidine derivatives, these approaches can predict reactivity, guide synthesis, and design compounds with desired properties.

A significant challenge in developing novel reactions is the extensive trial-and-error process. Computational models can streamline this by predicting reaction outcomes. For example, by calculating the frontier orbital energies of potential reactants (like alkenes and oximes for azetidine synthesis), models can rapidly predict which pairs will react successfully, significantly reducing experimental effort. mit.edu

In the context of drug discovery, molecular docking is a key computational technique. It simulates the interaction between a small molecule and a biological target, such as a protein receptor or enzyme. researchgate.net This allows for the virtual screening of large libraries of potential derivatives of this compound to identify those with the highest predicted binding affinity. researchgate.netnih.gov Furthermore, computational tools can analyze three-dimensional structural features to design building blocks that provide optimal vectors for fragment elaboration in drug design. acs.org The integration of Density Functional Theory (DFT) and Artificial Intelligence (AI) is also emerging as a powerful strategy for predictive modeling of molecular properties and reaction mechanisms in aza-heterocycles. researchgate.net

| Computational Tool | Application in Azetidine Research | Key Benefit | Reference |

| Frontier Molecular Orbital Theory | Predicts the feasibility and yield of synthetic reactions for forming the azetidine ring. | Reduces experimental trial-and-error; accelerates synthesis development. | mit.edu |

| Molecular Docking | Simulates the binding of azetidine derivatives to biological targets to predict affinity and binding mode. | Enables virtual screening and rational design of potent bioactive molecules. | researchgate.netnih.gov |

| 3D Vector Analysis | Designs building blocks with specific 3D geometries for fragment-based drug discovery. | Optimizes the exploration of three-dimensional chemical space. | acs.org |

| Density Functional Theory (DFT) & AI | Models electronic properties and reaction pathways for aza-heterocycles. | Provides deep mechanistic insights and predicts molecular properties with high accuracy. | researchgate.net |

By leveraging these advanced computational methods, researchers can more effectively design novel derivatives of this compound with tailored functions.

Expansion of Azetidine-3-amine Derivatives for Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions in living systems. The rigid scaffold and versatile functional handles of azetidine-3-amine make it an excellent starting point for developing such probes.

Future work will likely involve creating diverse libraries of derivatives by modifying both the azetidine nitrogen and the exocyclic amine. These libraries can then be screened against various biological targets. For instance, azetidine-based compounds have been developed as potent inhibitors of the STAT3 protein, a key target in cancer therapy. acs.org By systematically varying the substituents on the azetidine core, researchers can fine-tune potency and selectivity, leading to highly specific probes for the STAT3 signaling pathway.

Moreover, azetidine amino acid derivatives can serve as mimics or analogues of endogenous molecules like neurotransmitters. nih.gov For example, (azetidin-3-yl)acetic acid has been studied as a structural analogue of gamma-aminobutyric acid (GABA). nih.gov By incorporating the 1-(3,3,3-trifluoropropyl) moiety, novel probes could be developed to investigate the role of fluorinated compounds in neurobiology or to create probes with unique properties for CNS-focused applications. nih.gov

Interdisciplinary Research with Materials Science and Catalysis

The unique properties of azetidines extend their potential use beyond biology into materials science and asymmetric catalysis. The rigid, three-dimensional structure of the azetidine ring can be exploited to create novel ligands, monomers, and functional materials.

In catalysis, chiral azetidine derivatives have been shown to be effective ligands for metal-catalyzed asymmetric reactions. A study demonstrated that single-enantiomer, 2,4-cis-disubstituted amino azetidines serve as highly effective ligands for copper-catalyzed Henry reactions, achieving excellent enantioselectivity (>99% e.e.). nih.gov The this compound scaffold could be elaborated into new classes of chiral ligands or organocatalysts, where the trifluoromethyl group could modulate the steric and electronic properties of the catalytic center. nih.gov

In materials science, aza-heterocycles are recognized for their role in the development of advanced materials. researchgate.net The trifluoropropyl group in the target compound could impart desirable properties such as thermal stability and hydrophobicity. Derivatives could be explored as monomers for the synthesis of novel polymers or as building blocks for creating self-assembling systems or liquid crystals.

Sustainable and Green Chemistry Methodologies for Azetidine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.com Future research into the synthesis of this compound and its derivatives will increasingly adopt these principles.

Key green chemistry approaches applicable to azetidine synthesis include:

Flow Chemistry: Performing reactions in continuous flow microreactors can improve safety, control, and scalability, especially for reactions involving strained or energetic intermediates. nih.gov

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or specialized green solvents such as cyclopentyl methyl ether (CPME) is a critical step. ijpsjournal.comnih.gov

Biocatalysis: Using enzymes as catalysts can provide high selectivity under mild reaction conditions, reducing energy consumption and the need for protecting groups. ijpsjournal.com

Energy-Efficient Synthesis: Techniques like microwave-assisted organic synthesis (MAOS) and mechanochemistry (grindstone method) can dramatically reduce reaction times and energy usage compared to conventional heating. ijpsjournal.comresearchgate.net

Multicomponent Reactions (MCRs): Designing synthetic routes where multiple starting materials are combined in a single step to form the final product increases efficiency and reduces waste. researchgate.net

By integrating these sustainable methodologies, the synthesis of azetidines can become more efficient, safer, and environmentally responsible, aligning with the broader goals of modern chemical research. researchgate.netijpsjournal.com

Q & A

Q. What are the recommended synthetic routes for 1-(3,3,3-trifluoropropyl)azetidin-3-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Key synthetic strategies include:

- Radical chlorination : Inspired by the synthesis of 3,3,3-trifluoropropionic acid derivatives (e.g., bis(1,1-dichloro-3,3,3-trifluoropropyl) ether) using selective radical chlorination of trifluoropropyl ethers . Optimize by controlling reaction temperature (e.g., 50°C) and reagent stoichiometry.

- Nucleophilic substitution : React azetidin-3-amine with 3,3,3-trifluoropropyl halides. Use polar aprotic solvents (e.g., THF) and catalysts like K₂CO₃ to enhance reactivity.

- Silane coupling : Analogous to trifluoropropyltrimethoxysilane synthesis, employ coupling agents (e.g., N,N,N,N,N,N-hexamethylphosphoric triamide) under nitrogen atmosphere to stabilize intermediates .

- Yield optimization : Monitor reaction progress via TLC or GC-MS. Adjust time (e.g., 3–14 hours) and temperature (rt to 90°C) based on kinetic studies .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use H and F NMR to confirm the azetidine ring structure, amine protons, and trifluoropropyl group integrity. C NMR resolves carbon environments .

- FT-IR : Identify primary amine stretches (N-H, ~3300 cm) and C-F vibrations (~1100–1200 cm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₆H₁₁F₃N₂) and detects impurities.

- HPLC : For purity assessment (>99%), use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. How should researchers handle and store this compound to maintain stability, considering its functional groups?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption. Hygroscopicity necessitates desiccant use (e.g., silica gel) .

- Temperature : Store at 2–8°C for long-term stability. Avoid exposure to CO₂, which may protonate the amine group .

- Handling : Use gloveboxes or fume hoods with PPE (gloves, goggles) to minimize inhalation/contact risks .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the trifluoropropyl group on the azetidine ring's reactivity?

- Methodological Answer :

- Computational modeling : Perform density functional theory (DFT) calculations to analyze electron-withdrawing effects of the CF₃ group. Compare charge distribution and ring strain in azetidine vs. non-fluorinated analogs .

- Kinetic studies : Track reaction rates in nucleophilic substitutions (e.g., with electrophiles) to quantify steric hindrance from the trifluoropropyl group. Use Eyring plots to determine activation parameters .

Q. How does the compound's stereoelectronic profile influence its interactions in catalytic systems or supramolecular assemblies?

- Methodological Answer :

- Supramolecular studies : Use X-ray crystallography or NMR titration to assess hydrogen bonding between the amine group and host molecules (e.g., cyclodextrins). Compare with non-fluorinated analogs to isolate CF₃ effects .

- Catalytic applications : Screen the compound as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Monitor turnover frequencies (TOFs) to evaluate electronic modulation by the CF₃ group .

Q. What strategies can resolve contradictions in sorption data when studying environmental fate, as seen with similar trifluoropropyl-containing compounds?

- Methodological Answer :

- pH-dependent studies : Measure sorption isotherms across pH ranges (e.g., 3–9) to account for speciation changes. For weak bases like prosulfuron (pKa ~3.76), protonation significantly alters soil sorption .

- Soil composition analysis : Characterize organic carbon content and clay mineralogy via XRF or TGA. Correlate with sorption coefficients (Kd) using multivariate regression .

Q. How can researchers design experiments to differentiate between kinetic and thermodynamic control in the synthesis of this compound?

- Methodological Answer :

- Time-temperature profiling : Conduct reactions at varying temperatures (e.g., 25°C vs. 90°C) and quench at intervals. Analyze product ratios via HPLC to identify kinetic vs. thermodynamic products .

- Computational transition-state analysis : Use DFT to model energy barriers for competing pathways (e.g., radical vs. ionic mechanisms) .

Q. What analytical approaches are recommended for detecting decomposition products or impurities under varying environmental conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to UV light, heat (40–60°C), and acidic/basic conditions (pH 2–12). Analyze degradation products via LC-MS/MS or GC-MS .

- Stability-indicating assays : Develop validated HPLC methods with photodiode array (PDA) detection to quantify impurities (e.g., azetidine ring-opening products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.